molecular formula C12H17BrN2O2 B15056838 tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B15056838
M. Wt: 301.18 g/mol
InChI Key: XBIGWQPKITYFKA-UHFFFAOYSA-N
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Description

tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate is a pyridine-derived carbamate compound featuring a bromo substituent at the 6-position and a methyl group at the 4-position of the pyridine ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, commonly utilized in medicinal chemistry and organic synthesis to enhance solubility and stability during multi-step reactions .

Properties

Molecular Formula

C12H17BrN2O2

Molecular Weight

301.18 g/mol

IUPAC Name

tert-butyl N-[(6-bromo-4-methylpyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H17BrN2O2/c1-8-5-10(13)14-6-9(8)7-15-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,15,16)

InChI Key

XBIGWQPKITYFKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CNC(=O)OC(C)(C)C)Br

Origin of Product

United States

Preparation Methods

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, often enzymes or receptors, in biological systems. The exact pathways and targets can vary depending on the specific application and the structure of the compound it is being used to synthesize .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s reactivity and physicochemical properties are influenced by its substituents. Key analogs and their structural differences include:

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) Key References
tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate 6-Bromo, 4-methyl C₁₂H₁₅BrN₂O₂ ~307.17 (calculated) Inferred
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Bromo, 2-chloro C₁₁H₁₄BrClN₂O₂ 321.60
tert-Butyl (4-bromo-6-methoxypyridin-3-yl)carbamate 4-Bromo, 6-methoxy C₁₁H₁₅BrN₂O₃ 303.15
tert-Butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate Furan-linked, 4-ethylpyridine C₁₈H₂₄N₂O₃ 316.40 (calculated)

Key Observations :

  • Halogen Effects : Bromine at the 6-position (as in the target compound) increases molecular weight and may enhance electrophilic substitution reactivity compared to chlorine or methoxy groups .

Key Observations :

  • Microwave-assisted methods (e.g., Suzuki coupling) achieve higher yields (~89%) compared to conventional heating (58–70%) .
  • The Boc group’s stability under acidic conditions (e.g., TFA deprotection in ) is consistent across analogs .

Biological Activity

tert-Butyl ((6-bromo-4-methylpyridin-3-yl)methyl)carbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. Its unique structural features, including a bromine atom at the 6th position and a methyl group at the 4th position on the pyridine ring, contribute to its reactivity and biological interactions.

  • Molecular Formula : C_{12}H_{16}BrN_{2}O_{2}
  • Molecular Weight : 301.18 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, influencing their activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, enhancing its biological effects.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation as a pharmaceutical agent.
  • Anticancer Activity : There are indications that it may inhibit cancer cell proliferation, although detailed studies are necessary to confirm these effects.
  • Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, which could be beneficial in treating diseases related to enzyme dysfunctions.

Research Findings

Several studies have explored the biological activity of this compound:

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit the aggregation of amyloid beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition was quantified with an IC50 value of 15.4 nM for β-secretase and a K_i of 0.17 μM for acetylcholinesterase .

In Vivo Studies

In vivo studies have shown moderate protective effects against oxidative stress induced by amyloid beta peptides in astrocyte cells. However, the bioavailability of the compound in animal models has raised questions about its efficacy compared to established treatments like galantamine .

Case Studies

  • Study on Amyloid Beta Aggregation : A study assessed the ability of this compound to prevent cell death in astrocytes caused by amyloid beta peptides. Results indicated a reduction in inflammatory markers (TNF-α) but no significant difference compared to control groups when tested in vivo .
  • Comparative Study with Similar Compounds : The compound was compared with other pyridine derivatives to evaluate its reactivity and biological activity. Findings suggested that the bromine substitution significantly enhances its interaction with biological targets compared to non-brominated analogs .

Data Table: Summary of Biological Activities

Biological Activity Mechanism/Effect Reference
AntimicrobialInhibits growth of specific pathogens
AnticancerPotentially inhibits cancer cell proliferation
Enzyme InhibitionInhibits β-secretase and acetylcholinesterase
NeuroprotectionReduces oxidative stress markers in astrocytes

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